molecular formula C2H3N2P B14266800 5H-1,2,3-Diazaphosphole CAS No. 188998-69-8

5H-1,2,3-Diazaphosphole

Cat. No.: B14266800
CAS No.: 188998-69-8
M. Wt: 86.03 g/mol
InChI Key: OBRCNNGCXSSMRW-UHFFFAOYSA-N
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Description

5H-1,2,3-Diazaphosphole is a heterocyclic compound that incorporates two nitrogen atoms and one phosphorus atom within a five-membered ring structure. This compound is part of the broader class of diazaphospholes, which are known for their unique chemical properties and reactivity. The presence of both nitrogen and phosphorus atoms in the ring contributes to its aromaticity and potential for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,2,3-Diazaphosphole can be achieved through several methods. One common approach involves the condensation of 2-phosphaallyl cation with hydrazines. This method is particularly effective for obtaining 3,5-unsubstituted and 3,5-homo substituted diazaphospholes . Another method involves cycloaddition-cycloreversion reactions on triazaphospholes, where a [4+2] cycloaddition reaction between an unsaturated five-membered phosphorus heterocycle and hexafluoro-2-butyne is followed by cycloreversion and elimination of pivaloyl nitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production. The choice of method may depend on the desired substitution pattern and the availability of starting materials.

Mechanism of Action

Properties

188998-69-8

Molecular Formula

C2H3N2P

Molecular Weight

86.03 g/mol

IUPAC Name

5H-diazaphosphole

InChI

InChI=1S/C2H3N2P/c1-2-5-4-3-1/h2H,1H2

InChI Key

OBRCNNGCXSSMRW-UHFFFAOYSA-N

Canonical SMILES

C1C=PN=N1

Origin of Product

United States

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